molecular formula C17H13Cl2N3O2 B277419 N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Katalognummer B277419
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: QSFPWDNPWVATOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research. DPA is a derivative of phthalazine and has been found to have a variety of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves the inhibition of PARP activity. PARP is involved in the repair of DNA damage, and its inhibition by N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide leads to the accumulation of DNA damage and ultimately cell death. This mechanism has been exploited in cancer therapy, where N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to enhance the effectiveness of chemotherapy and radiotherapy.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its role in DNA repair and cell death pathways, N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to modulate immune responses, inhibit inflammation, and regulate glucose metabolism. These effects have potential therapeutic applications in various diseases such as autoimmune disorders, inflammatory diseases, and diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, its ability to enhance the effectiveness of chemotherapy and radiotherapy, and its potential therapeutic applications in various diseases. However, N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the use of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in scientific research. One potential direction is the development of novel PARP inhibitors based on the structure of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. Another direction is the investigation of the potential therapeutic applications of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in diseases other than cancer, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new formulations of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide with improved solubility and safety profiles could enhance its potential for clinical use.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of PARP. N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has potential therapeutic applications in various diseases, including cancer, stroke, and neurodegenerative disorders. Despite its limitations, N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several advantages for lab experiments and has several future directions for research. Further investigation of the biochemical and physiological effects of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide could lead to the development of novel therapies for various diseases.

Synthesemethoden

The synthesis of N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves the reaction of 3,4-dichloroaniline with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. The overall yield of this synthesis method is around 50%.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively used in scientific research for its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to have therapeutic potential in various diseases such as cancer, stroke, and neurodegenerative disorders.

Eigenschaften

Molekularformel

C17H13Cl2N3O2

Molekulargewicht

362.2 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C17H13Cl2N3O2/c1-22-17(24)12-5-3-2-4-11(12)15(21-22)9-16(23)20-10-6-7-13(18)14(19)8-10/h2-8H,9H2,1H3,(H,20,23)

InChI-Schlüssel

QSFPWDNPWVATOZ-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.